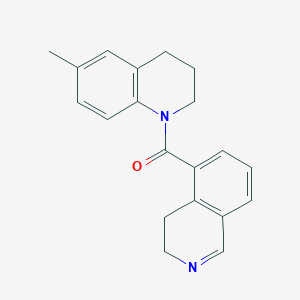
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scalable synthetic routes that can be adapted for large-scale production, ensuring high yield and purity.
化学反応の分析
Types of Reactions
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of iminium salts to the desired product.
Reduction: Potential reduction of the quinoline or isoquinoline rings under specific conditions.
Substitution: Introduction of substituents at specific positions on the isoquinoline or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological stability and pharmacological activity .
科学的研究の応用
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
作用機序
The mechanism of action of 3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and antipsychotic pathways .
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Known for its anti-inflammatory and antipsychotic activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmacologically active compounds.
Uniqueness
3,4-Dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is unique due to its dual isoquinoline and quinoline structure, which provides a versatile scaffold for the development of new compounds with diverse biological activities .
特性
分子式 |
C20H20N2O |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
3,4-dihydroisoquinolin-5-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-14-7-8-19-15(12-14)5-3-11-22(19)20(23)18-6-2-4-16-13-21-10-9-17(16)18/h2,4,6-8,12-13H,3,5,9-11H2,1H3 |
InChIキー |
UHMSPMJMSGIDNP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC4=C3CCN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-[(2-fluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13877235.png)
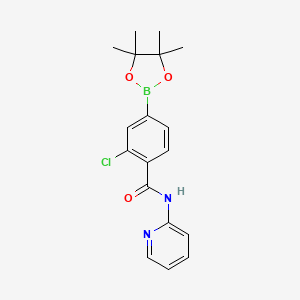
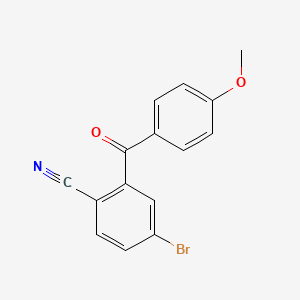
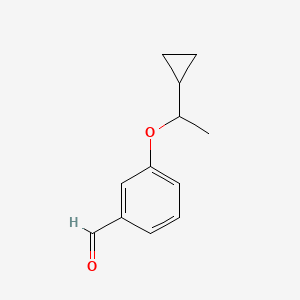
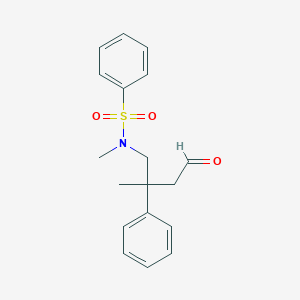
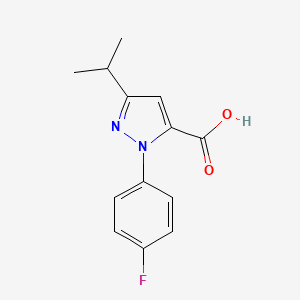

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
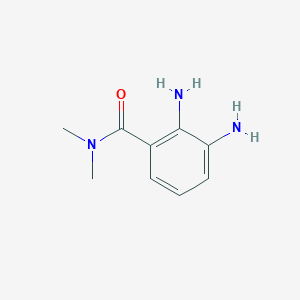
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

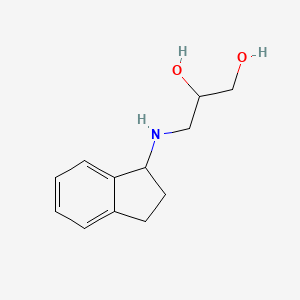
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
